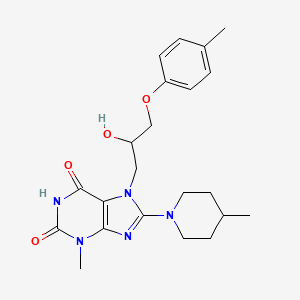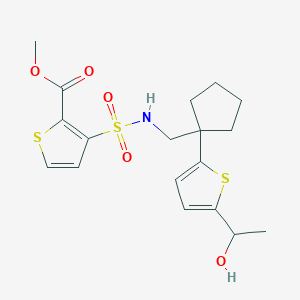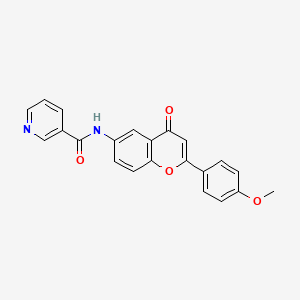
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of Vitamin B3 and is involved in many biological redox reactions. The compound also has a chromen-6-yl group, which is a common structure in many natural products, including flavonoids . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its ability to increase the lipophilicity of compounds, which can improve cell membrane penetration.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-6-yl ring, a nicotinamide group, and a 4-methoxyphenyl group. These groups would likely confer distinct chemical properties to the compound. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chromen-6-yl group might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the nicotinamide could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a chromen-6-yl ring and a 4-methoxyphenyl group might increase its lipophilicity, potentially enhancing its ability to cross cell membranes .Applications De Recherche Scientifique
Fluorescent Probes for Hypoxic Cells
One area of application is in the development of fluorescent probes for imaging the hypoxic status of tumor cells. A related compound, incorporating a 4-nitroimidazole moiety and morpholine groups into a 3-HF scaffold, demonstrated high selectivity and sensitivity in detecting nitroreductase (NTR), showcasing its utility in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).
Antineoplastic Activities
Nicotinamide derivatives have been explored for their antineoplastic activities. The synthesis and preliminary screening of various 6-substituted nicotinamides, including 6-methoxy-nicotinamide, revealed moderate activity against leukemia, highlighting the therapeutic potential of nicotinamide derivatives in cancer treatment (Ross, 1967).
Herbicidal Activity
Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has uncovered compounds with excellent herbicidal activity against various weeds. This suggests the potential agricultural applications of nicotinamide derivatives in developing new herbicides for monocotyledonous weed control (Yu et al., 2021).
Oxidase Activity Assays
Nicotinamide is crucial in oxidative metabolism studies, particularly in assays for microsomal mixed-function oxidase activity. It plays a significant role in the metabolism of substrates through this system, indicating its importance in biochemical research and potential drug interaction studies (Schenkman et al., 1967).
Apoptosis Induction
Studies on N-phenyl nicotinamides identified them as a new class of potent inducers of apoptosis, providing insights into the design of novel anticancer agents. This research underscores the utility of nicotinamide derivatives in developing therapeutic strategies against cancer through apoptosis induction (Cai et al., 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKIPYCUBVEIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)
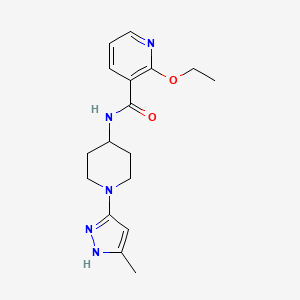
![7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2698657.png)
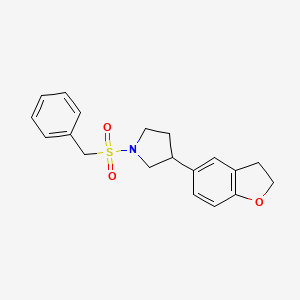

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2698661.png)
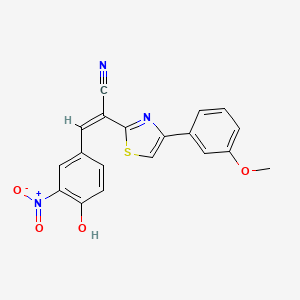
![N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2698663.png)
![N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2698664.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2698666.png)
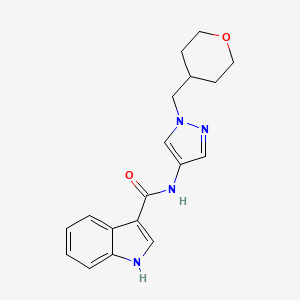
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B2698669.png)
